Tetrahydrofuran-2,5-dicarboxylic acid

Catalyst selectivity FDCA hydrogenation Noble metal catalysts

Tetrahydrofuran-2,5-dicarboxylic acid (THFDCA, CAS 6338-43-8) is a saturated heterocyclic diacid derived from the biomass platform chemical 5-hydroxymethylfurfural (HMF). It features a fully hydrogenated tetrahydrofuran ring bearing two carboxylic acid substituents at the 2- and 5-positions, giving it a molecular formula of C₆H₈O₅ and a molecular weight of 160.12 g/mol, with a melting point of 106–109 °C and a boiling point of 425.5 °C (predicted).

Molecular Formula C6H8O5
Molecular Weight 160.12 g/mol
CAS No. 6338-43-8
Cat. No. B1605205
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetrahydrofuran-2,5-dicarboxylic acid
CAS6338-43-8
Molecular FormulaC6H8O5
Molecular Weight160.12 g/mol
Structural Identifiers
SMILESC1CC(OC1C(=O)O)C(=O)O
InChIInChI=1S/C6H8O5/c7-5(8)3-1-2-4(11-3)6(9)10/h3-4H,1-2H2,(H,7,8)(H,9,10)
InChIKeyCWZQRDJXBMLSTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tetrahydrofuran-2,5-Dicarboxylic Acid (THFDCA) CAS 6338-43-8: Sourcing Guide for Bio-Based Flexible Diacid Monomer Procurement


Tetrahydrofuran-2,5-dicarboxylic acid (THFDCA, CAS 6338-43-8) is a saturated heterocyclic diacid derived from the biomass platform chemical 5-hydroxymethylfurfural (HMF) [1]. It features a fully hydrogenated tetrahydrofuran ring bearing two carboxylic acid substituents at the 2- and 5-positions, giving it a molecular formula of C₆H₈O₅ and a molecular weight of 160.12 g/mol, with a melting point of 106–109 °C and a boiling point of 425.5 °C (predicted) . THFDCA is positioned as a bio-based, flexible-ring diacid monomer for polyesters, polyamides, and polyurethanes, and serves as a key intermediate in the renewable production of adipic acid [2].

Why Generic Substitution Fails for Tetrahydrofuran-2,5-Dicarboxylic Acid: Structural and Performance Differentiation from FDCA, CHDA, and Other Diacids


THFDCA cannot be generically interchanged with its closest structural analog, 2,5-furandicarboxylic acid (FDCA), because the hydrogenation of the aromatic furan ring to a saturated tetrahydrofuran ring fundamentally alters chain mobility, thermal properties, and the mechanical characteristics of the resulting polymers [1]. Where FDCA imparts rigidity and high gas-barrier performance (comparable to petroleum-based terephthalic acid), THFDCA imparts flexibility and elasticity, making it functionally closer to petroleum-based 1,4-cyclohexanedicarboxylic acid (CHDA) [2]. Substituting FDCA for THFDCA in an elastomer or flexible coating formulation would compromise the target flexibility, while substituting THFDCA for FDCA in a high-barrier packaging application would degrade oxygen barrier performance by orders of magnitude [1]. Furthermore, THFDCA's saturated ring structure introduces chirality at the 2- and 5-positions, a feature absent in FDCA that can influence polymer crystallinity and stereochemistry [2]. These structural distinctions demand compound-specific procurement for targeted application performance.

Quantitative Evidence Guide: Direct Comparator Data for Tetrahydrofuran-2,5-Dicarboxylic Acid (THFDCA) in Catalyst Selectivity, Structural Flexibility, and Bio-Based Adipic Acid Production


Catalyst Selectivity: Pd/SiO₂ Achieves 98% THFDCA Yield from FDCA, While Pt/SiO₂ Diverts 85% of Product to Ring-Opened 2-Hydroxyadipic Acid

In the selective hydrogenation of 2,5-furandicarboxylic acid (FDCA) to THFDCA, the choice of noble metal catalyst determines whether the saturated ring product is obtained or the ring-opened byproduct dominates. Under identical reaction conditions (34.5 bar H₂, 60 °C, 4 h, 5 wt% metal loading, 100% FDCA conversion), Pd/SiO₂ delivered a THFDCA yield of 98%, while Pt/SiO₂ yielded only 13% THFDCA and instead produced 85% yield of 2-hydroxyadipic acid (2-HAA) via preferential reductive ring opening [1]. Pd/TiO₂ gave 90% THFDCA, and Pt/TiO₂ gave 17% THFDCA with 74% 2-HAA [1]. This demonstrates that Pd-based catalysts are essential for users whose target is the intact saturated diacid monomer, whereas Pt catalysts are unsuitable for THFDCA procurement synthesis [1].

Catalyst selectivity FDCA hydrogenation Noble metal catalysts THFDCA synthesis

Structural Flexibility: THFDCA Melting Point of 106–109 °C vs FDCA at 342 °C Defines Divergent Polymer Application Domains

The saturated tetrahydrofuran ring of THFDCA confers fundamentally different thermal and mechanical properties compared to the aromatic furan ring of FDCA. FDCA has a melting point of 342 °C, reflecting its rigid, planar aromatic structure [1]. In contrast, THFDCA melts at 106–109 °C, a 233–236 °C reduction that directly reflects the conformational flexibility of the saturated ring . This flexibility translates into downstream polymer properties: FDCA-based polyesters exhibit high T_g and exceptional gas barrier (oxygen barrier up to 11–19× that of PET), while THFDCA-derived polymers show reduced crystallinity, enhanced flexibility, and elastomeric character [1][2]. The two monomers are therefore complementary rather than interchangeable: FDCA targets rigid packaging applications (competing with terephthalic acid), whereas THFDCA targets flexible coatings, elastomers, and polyamides requiring high water absorption [2].

Monomer flexibility Melting point Polymer Tg FDCA vs THFDCA

Bio-Based Adipic Acid via THFDCA: Two-Step Process Achieves 99% Overall Yield from FDCA, Surpassing Direct One-Step FDCA Hydrogenolysis Routes

THFDCA serves as the critical intermediate in the highest-yielding bio-based route to adipic acid (AA) from FDCA. A two-step process—FDCA hydrogenation to THFDCA over Ru/Al₂O₃, followed by THFDCA hydrogenolysis to AA using the ionic liquid [MIM(CH₂)₄SO₃H]I—achieves an overall AA yield of 99% . This two-step yield via THFDCA substantially exceeds what can be achieved by direct one-step hydrogenolysis of FDCA to AA, where competing ring-opening pathways produce mixtures of 2-hydroxyadipic acid and other byproducts . The Ru/Al₂O₃ catalyst is reported to be more economically viable than conventional Pd or Rh hydrogenation catalysts for the FDCA-to-THFDCA step . In the second step, the ionic liquid system enables simple product isolation with high purity while reducing the severe corrosion problems associated with conventional HI-based catalytic systems .

Adipic acid Bio-based nylon precursor FDCA hydrogenolysis THFDCA intermediate

Metal-Free THFDCA Hydrogenolysis to Adipic Acid: 89% Yield Without Noble Metals, Enabling Reduced Catalyst Cost and Corrosion Management

THFDCA can be converted to adipic acid (AA) in 89% yield using a metal-free system consisting of HI and molecular H₂ in a propionic acid solvent at 160 °C . This metal-free route is significant because it avoids the cost and potential leaching of noble metal catalysts. An improved variant using Nafion solid acid combined with iodide salts (LiI, NaI, or KI) achieves comparable AA yields of ~87% while substantially reducing the corrosiveness of the reaction mixture compared to the homogeneous HI system, and the spent Nafion can be easily separated and regenerated by ion-exchange with minimal loss in reactivity [1]. This contrasts with the traditional petroleum-based AA production route, which relies on nitric acid oxidation of cyclohexanol/cyclohexanone and generates N₂O as a potent greenhouse gas byproduct . The THFDCA route thus offers both a renewable feedstock origin and a potentially lower environmental footprint.

Metal-free catalysis Adipic acid production THFDCA hydrogenolysis Sustainable nylon precursor

THFDCA as Renewable Replacement for Petroleum-Based 1,4-Cyclohexanedicarboxylic Acid (CHDA): Structural Analogy with Bio-Based Sourcing Advantage

THFDCA is structurally positioned as the bio-based alternative to petroleum-derived 1,4-cyclohexanedicarboxylic acid (CHDA), sharing a saturated six-membered ring-like topology with similar flexibility characteristics [1][2]. CHDA is a high-value diacid used predominantly in powder coatings (where it reduces 'orange peel' defects and improves yellowing resistance), waterborne polyester resins (where it provides superior hydrolytic stability vs aromatic and linear aliphatic diacids), and coil coatings (enhancing corrosion resistance and stain resistance) [2]. The global CHDA market was estimated at approximately ¥33.9 billion (ca. USD 4.7 billion) in 2031 projections, with North America holding >70% market share and top three producers (Eastman, SK Chemicals, Nikko Rica) controlling >90% [2]. THFDCA, synthesized from HMF via base-free aerobic oxidation on Pt/OMS-2 catalysts at 100 °C and 0.1 MPa O₂, offers the same flexible-ring diacid functionality with 100% bio-based carbon content, directly addressing the sustainability mandates driving procurement shifts in the coatings and polyester resin sectors [1][3].

CHDA replacement Bio-based diacid Coatings Powder coatings Polyester resins

High-Value Application Scenarios for Tetrahydrofuran-2,5-Dicarboxylic Acid (THFDCA) Based on Verified Performance Evidence


Bio-Based Adipic Acid Production for Renewable Nylon-6,6 Manufacturing

THFDCA is the critical intermediate in the highest-yielding bio-based adipic acid (AA) route: the two-step FDCA → THFDCA → AA process achieves 99% overall AA yield using Ru/Al₂O₃ and an ionic liquid system . A metal-free alternative converts THFDCA to AA at 89% yield using HI/H₂ in propionic acid, with a less corrosive Nafion/iodide variant reaching 87% . For Nylon-6,6 producers seeking to decarbonize their supply chain, THFDCA-based AA provides a drop-in renewable monomer without the N₂O emissions associated with conventional petroleum-based AA production from cyclohexane oxidation.

Flexible Bio-Based Polyester and Elastomer Monomer as a CHDA Replacement

THFDCA's saturated tetrahydrofuran ring provides conformational flexibility analogous to petroleum-based 1,4-cyclohexanedicarboxylic acid (CHDA), enabling its use in powder coatings (reducing orange peel, improving yellowing resistance), waterborne polyester resins (enhancing hydrolytic stability), and coil coatings (improving corrosion resistance) . With a melting point of 106–109 °C and easy processing, THFDCA can be polymerized via standard melt polycondensation with various diols to produce thermoplastic polyesters and elastomers for automotive, protective equipment, and clothing applications [1]. The 100% bio-based carbon content directly supports Scope 3 emission reductions for downstream formulators.

Synthesis of High-Water-Absorption Polyamides and Specialty Polyurethanes

THFDCA-derived polyamides exhibit high water absorption due to the polar ether oxygen in the tetrahydrofuran ring combined with the hydrogen-bonding capacity of amide linkages . This property is particularly valuable for moisture-management textiles, hydrogel precursors, and humidity-regulating materials. In polyurethane applications, THFDCA serves as a bio-based polycarboxylic acid chain extender or polyol precursor, where the saturated ring structure contributes to reduced crystallinity and improved shear-thinning behavior during melt processing, as demonstrated with BHMTHF-based copolyesters [1].

Chiral Monomer for Stereochemically Controlled Polymer Architectures

Unlike FDCA, which is achiral, THFDCA possesses two chiral centers at the 2- and 5-positions of the tetrahydrofuran ring . The cis- and trans- diastereomers (CAS 2240-81-5 for cis; CAS 6338-43-8 for the mixed or trans form) can be separated or synthesized stereoselectively, enabling the design of polymers with controlled tacticity and crystallinity . This stereochemical handle is unavailable in FDCA, TPA, or CHDA, and offers a unique parameter for tuning polymer thermal transitions, crystallization kinetics, and mechanical response in specialty polyester and polyamide applications where precise property control commands a premium.

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